A Technical Guide to the Synthesis of Anhydrous Calcium Nitrate from Limestone and Nitric Acid
A Technical Guide to the Synthesis of Anhydrous Calcium Nitrate from Limestone and Nitric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of anhydrous calcium nitrate from the reaction of limestone (calcium carbonate) with nitric acid. The process involves a primary neutralization reaction to produce hydrated calcium nitrate, followed by a critical dehydration step to yield the anhydrous form. This document details the underlying chemical principles, comprehensive experimental protocols for both laboratory and industrial scales, and quantitative data to support the procedures.
Chemical Principles and Stoichiometry
The synthesis process begins with the acid-base neutralization reaction between calcium carbonate (CaCO₃), the primary component of limestone, and nitric acid (HNO₃). This exothermic reaction produces a solution of calcium nitrate, along with water and carbon dioxide gas.
Primary Reaction: CaCO₃(s) + 2HNO₃(aq) → Ca(NO₃)₂(aq) + H₂O(l) + CO₂(g)
The direct product of this reaction in an aqueous solution is not the anhydrous salt but its hydrated form, most commonly calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O.[1][2] The production of the final anhydrous product, therefore, necessitates a subsequent dehydration process. The anhydrous form is highly hygroscopic and will readily absorb moisture from the air to reform the tetrahydrate.[1]
Physicochemical Properties
A clear distinction in physical properties exists between the anhydrous and tetrahydrate forms of calcium nitrate, which is crucial for handling, storage, and application.
| Property | Anhydrous Calcium Nitrate (Ca(NO₃)₂) | Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) |
| Molar Mass | 164.088 g/mol [1] | 236.15 g/mol [1] |
| Appearance | White, hygroscopic solid[1][3] | Colorless, deliquescent crystals[4] |
| Density | 2.504 g/cm³[1] | 1.896 g/cm³[1] |
| Melting Point | 561 °C[1][5] | 42.7 °C[1][5] |
| Boiling Point | Decomposes above 500 °C[1] | 132 °C[1] |
| Solubility in Water | 1212 g/L at 20 °C[1] | 1290 g/L at 20 °C[1][2] |
Experimental Protocols
The synthesis is a two-stage process: formation of the hydrated salt, followed by dehydration.
Protocol 1: Laboratory Synthesis of Calcium Nitrate Tetrahydrate
This protocol details a standard laboratory procedure for synthesizing the hydrated crystalline form of calcium nitrate.
Materials and Equipment:
-
Calcium Carbonate (CaCO₃), powder or chips (e.g., 2.5 g)[6]
-
1 M Nitric Acid (HNO₃) (e.g., 25 cm³)[6]
-
250 cm³ Beaker
-
Stirring Rod
-
Heating Plate or Bunsen Burner
-
Thermometer (0-110 °C)
-
Filter Funnel and Filter Paper
-
Evaporating Basin
-
Watch Glass
-
Spatula
Procedure:
-
Reaction Setup: Measure 25 cm³ of 1 M nitric acid into a 250 cm³ beaker. Gently warm the acid to approximately 60 °C on a heating plate.[6]
-
Neutralization: While stirring, add small portions of calcium carbonate powder to the warm acid. Effervescence (release of CO₂) will be observed. Continue adding calcium carbonate incrementally until the effervescence ceases, indicating that all the nitric acid has been neutralized. A small amount of unreacted solid should remain to ensure complete acid consumption.[6][7]
-
Purification (Filtration): Filter the warm solution into an evaporating basin to remove any unreacted calcium carbonate and other insoluble impurities.[6]
-
Crystallization: Gently heat the filtrate over a hot water bath (around 60 °C) to evaporate some of the water and concentrate the solution. Continue until crystals begin to form on a cool stirring rod dipped into the solution.[6]
-
Isolation and Drying: Allow the concentrated solution to cool to room temperature. Crystals of calcium nitrate tetrahydrate will precipitate. Filter the crystals from the solution, wash them with a minimal amount of cold distilled water, and dry them between sheets of filter paper or in a desiccator.[6]
Protocol 2: Dehydration to Anhydrous Calcium Nitrate
Achieving the anhydrous form is challenging due to the salt's thermal behavior. The tetrahydrate first melts in its own water of crystallization before dehydration occurs.[5]
-
Place the synthesized calcium nitrate tetrahydrate crystals in a suitable vessel, such as a porcelain crucible.
-
Heat the sample gently and progressively. The tetrahydrate melts around 42.7 °C.[1]
-
Continue heating to drive off the water. Thermal analysis shows water is released in multiple steps, with significant water loss occurring in the ranges of 50-150 °C, 160-180 °C, and 190-220 °C.[8][9][10]
-
Care must be taken to not exceed 500 °C, as the anhydrous calcium nitrate will begin to decompose into calcium oxide (CaO) and nitrogen oxides (NOx).[1][11]
-
The resulting anhydrous solid is extremely hygroscopic and must be cooled in a desiccator and stored in an airtight container.[12]
For large-scale, continuous production of anhydrous calcium nitrate powder, a turbo-dryer is employed.[4][13] This method bypasses the isolation of the crystalline hydrate.
-
Feed Preparation: A purified calcium nitrate solution, resulting from the initial reaction and filtration, is concentrated to a specific range, typically containing 30-85% calcium nitrate by weight.[13][14]
-
Drying Step: This solution is fed into an industrial turbo-dryer. The dryer operates at a high temperature, generally between 200 °C and 300 °C (optimally 240-280 °C).[13]
-
Powder Formation: The high temperature and turbulence within the dryer cause rapid evaporation of water, directly yielding a fine, anhydrous calcium nitrate powder.[13]
-
Collection: The anhydrous powder is separated from the air stream using a cyclone and collected for packaging in moisture-proof containers.[13] The final product typically has a calcium nitrate content of 92-99.9% and a particle size between 0.05 and 1.5 mm.[4][14]
| Parameter | Laboratory Synthesis | Industrial Turbo-Drying |
| Starting Materials | Solid CaCO₃, Dilute HNO₃ | Concentrated Ca(NO₃)₂ Solution (30-85%) |
| Reaction Temperature | ~60 °C[6] | N/A (Drying Process) |
| Dehydration Temp. | Stepwise heating up to ~220 °C[8] | 200 - 300 °C[13] |
| Intermediate Product | Ca(NO₃)₂·4H₂O Crystals | Concentrated Ca(NO₃)₂ Solution |
| Final Product Form | Anhydrous solid (lab scale) | Anhydrous powder (0.05 - 1.5 mm)[4] |
| Process Type | Batch | Continuous |
Process Workflows and Diagrams
Visual representations of the synthesis pathways provide a clear understanding of the process flow.
References
- 1. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Calcium nitrate | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Method for producing anhydrous calcium nitrate powder - Eureka | Patsnap [eureka.patsnap.com]
- 5. Cas 10124-37-5,Calcium nitrate | lookchem [lookchem.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. quora.com [quora.com]
- 8. Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US3572991A - Decomposition of calcium nitrate - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. EP3157871A1 - Method for producing anhydrous calcium nitrate powder - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
